1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves several steps. One common method includes the reaction of 3,4-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The final product is obtained through oxidation and purification steps .
Industrial production methods often employ biocatalytic approaches to enhance the efficiency and selectivity of the synthesis. Enzymes such as ketoreductases are used to catalyze specific steps in the reaction, resulting in higher yields and enantiomeric purity .
Chemical Reactions Analysis
1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures .
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted triazoles and difluorophenyl derivatives .
Scientific Research Applications
1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering the enzyme’s activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-(3,4-Difluorophenyl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
1-(3,4-Difluorophenyl)-1,2,4-triazole: Lacks the carbonitrile group, resulting in different reactivity and applications.
1-(2,4-Difluorophenyl)-1,2,4-triazole: The position of the fluorine atoms affects the compound’s chemical properties and biological activity.
1-(3,4-Difluorophenyl)-2-oxoethyl derivatives:
Properties
Molecular Formula |
C11H6F2N4O |
---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1-[2-(3,4-difluorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C11H6F2N4O/c12-8-2-1-7(3-9(8)13)10(18)5-17-6-15-11(4-14)16-17/h1-3,6H,5H2 |
InChI Key |
GEZRVIFZKBZCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN2C=NC(=N2)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.